(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile
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Overview
Description
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a tetrahydrofuran ring substituted with benzyloxy groups and a pyrrolo[2,1-f][1,2,4]triazine moiety, making it a unique structure for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl halides and a suitable base.
Synthesis of the Pyrrolo[2,1-f][1,2,4]triazine Moiety: This can be synthesized through a multi-step process involving the formation of a pyrrole ring followed by cyclization with appropriate reagents to form the triazine ring.
Coupling of the Two Fragments: The final step involves coupling the tetrahydrofuran and pyrrolo[2,1-f][1,2,4]triazine fragments under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group to form primary amines or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: The unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile: Similar compounds include those with variations in the substituents on the tetrahydrofuran ring or the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
Structural Complexity: The combination of a tetrahydrofuran ring with multiple benzyloxy groups and a pyrrolo[2,1-f][1,2,4]triazine moiety makes it unique.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C33H31N5O4 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C33H31N5O4/c34-22-33(29-17-16-27-32(35)36-23-37-38(27)29)31(41-20-26-14-8-3-9-15-26)30(40-19-25-12-6-2-7-13-25)28(42-33)21-39-18-24-10-4-1-5-11-24/h1-17,23,28,30-31H,18-21H2,(H2,35,36,37)/t28-,30-,31-,33-/m1/s1 |
InChI Key |
PJXBLWLWNWGFJO-CSEBVFCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@](O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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